2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol
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Overview
Description
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol is a chemical compound that features a brominated pyridine ring attached to a piperidine ring, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol typically involves the reaction of 6-bromo-2-pyridine with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-[1-(6-Bromo-2-pyridyl)-4-piperidyl]acetaldehyde or 2-[1-(6-Bromo-2-pyridyl)-4-piperidyl]acetic acid.
Reduction: Formation of 2-[1-(2-Pyridyl)-4-piperidyl]ethanol.
Substitution: Formation of 2-[1-(6-Azido-2-pyridyl)-4-piperidyl]ethanol or 2-[1-(6-Thio-2-pyridyl)-4-piperidyl]ethanol.
Scientific Research Applications
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in halogen bonding, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The ethanol group may also contribute to the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Boc-1-(6-bromo-2-pyridyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
2-(N-Boc-piperazin-1-yl)-6-bromopyridine: Another related compound with a different functional group attached to the pyridine ring.
Uniqueness
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both a brominated pyridine ring and a piperidine ring provides a versatile scaffold for further modifications and functionalization.
Properties
Molecular Formula |
C12H17BrN2O |
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Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C12H17BrN2O/c13-11-2-1-3-12(14-11)15-7-4-10(5-8-15)6-9-16/h1-3,10,16H,4-9H2 |
InChI Key |
LNCCCCKMUOVQQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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